dimethyl 2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
Overview
Description
Dimethyl 2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a useful research compound. Its molecular formula is C22H26N2O7S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.14607235 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
Bi-functional Compounds from Dimethyl Terephthalate : Dimethyl terephthalate undergoes various chemical transformations to yield bi-functional compounds, such as p-phenylenediglyoxal bis(methylhemimercaptal) and p-diacetylbenzene, indicating its versatility as a precursor for synthesizing complex organic molecules (Sumio Shimojo et al., 1968).
Kinetics of Polyamidation : The aminolysis of diphenyl terephthalate serves as a model reaction for studying polyamidation kinetics, highlighting the compound's role in polymer science research (K. Weisskopf & G. Meyerhoff, 1986).
Esterase-Mediated Transformation : Research on the esterase DmtH from Sphingobium sp. C3 demonstrates its ability to transform dimethyl terephthalate (DMT) to less toxic mono-methyl terephthalate (MMT), offering insights into bioremediation strategies to mitigate environmental impact of plastic additives (Xiaokun Cheng et al., 2020).
Analytical Applications
- Analytical Method for Oxytocin Receptor Antagonists : A study describes a sensitive method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the application of dimethyl terephthalate derivatives in biomedical research (W. Kline et al., 1999).
Biological and Environmental Safety
- Dimethyl Sulfoxide's Protective Effects : Research into dimethyl sulfoxide (DMSO), a solvent widely used in neuroscience, indicates its ability to suppress glutamate responses in hippocampal neurons, offering potential therapeutic applications in neurodegenerative diseases (Chengbiao Lu & M. Mattson, 2001).
Advanced Materials
- Water-Soluble Mono- and Dimethyl N-Heterocyclic Carbene Platinum(II) Complexes : A study on water-soluble dimethyl complexes of platinum(II) highlights the potential of dimethyl terephthalate derivatives in the development of novel materials with specific chemical reactivities (E. Baquero et al., 2014).
Properties
IUPAC Name |
dimethyl 2-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-14(2)15-6-9-17(10-7-15)24(32(5,28)29)13-20(25)23-19-12-16(21(26)30-3)8-11-18(19)22(27)31-4/h6-12,14H,13H2,1-5H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGJOZMKSJKAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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